(1-Ethenylcyclobutyl)methanol
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Overview
Description
(1-Ethenylcyclobutyl)methanol is an organic compound with the molecular formula C7H12O It is a type of unsaturated alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond
Mechanism of Action
Target of Action
Similar unsaturated alcohols, such as 3-methyl-2-butenol (prenol) and 3-methyl-3-butenol (isoprenol), have been studied . These compounds interact with various enzymes and proteins in the body, but the specific targets for 2,2-Trimethylene-3-buten-1-ol remain to be identified.
Mode of Action
It is known that unsaturated alcohols with a c=c double bond in the β- and γ-positions to the hydroxyl group, such as 2,2-trimethylene-3-buten-1-ol, can undergo various chemical reactions, including pyrolysis and oxidation . These reactions can lead to changes in the structure of the compound and its interaction with its targets.
Biochemical Pathways
Similar compounds such as isoprenol are known to be involved in various biochemical pathways . For example, isoprenol is produced by the reaction between isobutene (2-methylpropene) and formaldehyde . The affected pathways and their downstream effects for 2,2-Trimethylene-3-buten-1-ol remain to be identified.
Result of Action
For example, isoprenol is known to be used industrially as an intermediate to 3-methylbut-2-en-1-ol (prenol) . The specific effects of 2,2-Trimethylene-3-buten-1-ol remain to be identified.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethenylcyclobutyl)methanol can be achieved through several methods. One common approach involves the reaction of 1,3-dichloro-2-butene with sodium carbonate in an aqueous solution. This reaction is typically conducted at reflux temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (1-Ethenylcyclobutyl)methanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Phosphorus tribromide (PBr3), thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Saturated alcohols
Substitution: Alkyl halides
Scientific Research Applications
(1-Ethenylcyclobutyl)methanol has several applications in scientific research:
Comparison with Similar Compounds
2-Methyl-3-buten-1-ol: Similar structure but with a methyl group attached to the second carbon atom.
3-Methyl-2-buten-1-ol: Another unsaturated alcohol with a different arrangement of the double bond and methyl group.
Uniqueness: (1-Ethenylcyclobutyl)methanol is unique due to its specific arrangement of the hydroxyl group and double bond, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
(1-ethenylcyclobutyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-7(6-8)4-3-5-7/h2,8H,1,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUGWUWLKYCSLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCC1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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